molecular formula C12H16O2 B12073682 3-(4-Propoxyphenyl)propanal

3-(4-Propoxyphenyl)propanal

Cat. No.: B12073682
M. Wt: 192.25 g/mol
InChI Key: ZBXATNJMPPVWQA-UHFFFAOYSA-N
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Description

3-(4-Propoxyphenyl)propanal is an organic compound with the molecular formula C12H16O2 It is a member of the aldehyde family, characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxyphenyl)propanal can be achieved through several methods. One common approach involves the Knoevenagel condensation of aldehydes with Meldrum’s acid, followed by reduction and hydrolysis to yield the desired product . The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The propoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the nucleophile used, but typically involve a base and an organic solvent.

Major Products Formed

    Oxidation: 3-(4-Propoxyphenyl)propanoic acid.

    Reduction: 3-(4-Propoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

3-(4-Propoxyphenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Propoxyphenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanal: Similar structure but with a methoxy group instead of a propoxy group.

    3-(4-Hydroxyphenyl)propanal: Similar structure but with a hydroxy group instead of a propoxy group.

    3-(4-Ethoxyphenyl)propanal: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

3-(4-Propoxyphenyl)propanal is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(4-propoxyphenyl)propanal

InChI

InChI=1S/C12H16O2/c1-2-10-14-12-7-5-11(6-8-12)4-3-9-13/h5-9H,2-4,10H2,1H3

InChI Key

ZBXATNJMPPVWQA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC=O

Origin of Product

United States

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